molecular formula C11H14BrNO B12438329 2-(3-Bromo-4-methoxyphenyl)pyrrolidine

2-(3-Bromo-4-methoxyphenyl)pyrrolidine

Cat. No.: B12438329
M. Wt: 256.14 g/mol
InChI Key: QWDMTQUIPNUQNL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-4-methoxyphenyl)pyrrolidine typically involves the reaction of 3-bromo-4-methoxybenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic addition of pyrrolidine to the aldehyde group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromo-4-methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses . The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

2-(3-bromo-4-methoxyphenyl)pyrrolidine

InChI

InChI=1S/C11H14BrNO/c1-14-11-5-4-8(7-9(11)12)10-3-2-6-13-10/h4-5,7,10,13H,2-3,6H2,1H3

InChI Key

QWDMTQUIPNUQNL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CCCN2)Br

Origin of Product

United States

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